Sulfo DBCO-PEG4-Amine

Description

Evolution of Click Chemistry in Chemical Biology

The concept of "click chemistry," first introduced in 2001 by K. Barry Sharpless and colleagues, describes a set of chemical reactions that are modular, high-yielding, and generate only inoffensive byproducts. nih.govacs.org These reactions are designed to be simple, efficient, and selective, making them ideal for joining molecular building blocks under various conditions. acs.orgwikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has been widely used in drug discovery and chemical biology. researchgate.netacs.org This reaction forms a stable triazole linkage between two molecules. setabiomedicals.com The simplicity and reliability of click chemistry have revolutionized how scientists approach the synthesis of complex functional molecules, including those for biological applications. wikipedia.org

Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction eliminates the need for the cytotoxic copper catalyst required in CuAAC, making it truly bioorthogonal—meaning it can be performed in living systems without interfering with native biochemical processes. rsc.org The driving force for SPAAC comes from the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-functionalized molecule to form a stable triazole. magtech.com.cn This catalyst-free approach has expanded the application of click chemistry to in vivo studies, allowing for the labeling of biomolecules within living cells and organisms. nih.gov The rational design of these strained cyclooctynes is key to the success and rate of the SPAAC reaction. magtech.com.cn

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect two or more molecules, such as a drug and a targeting protein. purepeg.combroadpharm.com These hydrophilic, non-toxic, and biocompatible polymers offer several advantages. broadpharm.comkoreascience.krcreativepegworks.com The process of attaching PEG chains, known as PEGylation, can significantly improve the solubility and stability of hydrophobic molecules in aqueous biological fluids. purepeg.comkoreascience.krprecisepeg.com It also helps to reduce the immunogenicity of the conjugated molecule and minimize non-specific binding by creating a "stealth" coating that can help evade the immune system. purepeg.comkoreascience.kr The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of a bioconjugate's properties, such as its circulation half-life and hydrodynamic size. broadpharm.comkoreascience.krprecisepeg.com

Significance of Sulfonation in Bioconjugate Chemistry

Sulfonation, the introduction of a sulfonate group (–SO3-), is a chemical modification used to enhance the hydrophilicity of molecules. chemimpex.com This is particularly beneficial for bioconjugation reagents, as increased water solubility is crucial for applications in physiological conditions. chemimpex.comacs.org The negatively charged sulfonate group improves the solubility of the entire conjugate, which is especially important for hydrophobic compounds that might otherwise aggregate in aqueous environments. acs.orgthermofisher.com This modification can lead to improved reaction efficiency in biological media and better pharmacokinetic profiles for therapeutic and diagnostic agents. chemimpex.comchemimpex.com

Sulfo DBCO-PEG4-Amine: A Closer Look

This compound is a heterobifunctional linker that integrates the key features discussed above. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene glycol (PEG4) spacer, a sulfonate group for enhanced water solubility, and a terminal amine group for further conjugation. chemimpex.comsmolecule.com

The primary reaction involving this compound is the strain-promoted azide-alkyne cycloaddition, where the DBCO moiety selectively reacts with azide-containing molecules. smolecule.com The amine group provides a versatile handle for attachment to various substrates, such as proteins, surfaces, or other molecules, through reactions like amidation. chemimpex.comiris-biotech.de

Key Research Applications:

Bioconjugation: The compound is ideal for attaching biomolecules like proteins or antibodies to other molecules or surfaces for therapeutic and diagnostic development. chemimpex.com

Drug Delivery Systems: Its properties are leveraged to create advanced drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), to improve targeted therapy. chemimpex.comglpbio.com

Fluorescent Labeling: It can serve as a linker to attach fluorescent dyes to biomolecules, enabling the visualization of cellular processes. chemimpex.com

Below are tables detailing the properties of this compound and a comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₄₂N₄O₁₀S |

| Molecular Weight | 674.8 g/mol |

| Appearance | Slightly yellow to slightly grey crystalline solid |

| Solubility | Water, DMSO, DMF |

| Purity | ≥95% (HPLC) |

Data sourced from multiple chemical suppliers. chemimpex.com

Table 2: Comparison of Related Bioconjugation Linkers

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains DBCO, PEG4, sulfonate, and amine groups. | Highly water-soluble and versatile for multi-step conjugations. |

| DBCO-PEG4-Amine | Lacks the sulfonate group. | Less soluble in aqueous solutions compared to its sulfo- counterpart. |

| Sulfo-DBCO-PEG2-Amine | Features a shorter PEG chain. | Potentially more suitable for conjugating smaller biomolecules where a shorter linker is desired. |

| Azide-PEG4-Amine | Contains an azide (B81097) group instead of a DBCO group. | Used for click chemistry reactions with alkyne-functionalized molecules. |

This table highlights structural and functional differences between similar linker molecules.

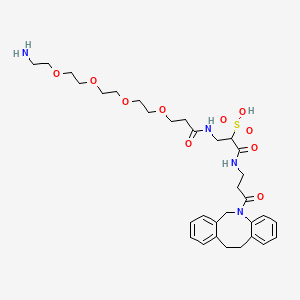

Structure

2D Structure

Properties

IUPAC Name |

3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,9-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPJDTDWWVNXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(CC3=CC=CC=C31)C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Functionalization of Sulfo Dbco Peg4 Amine

Synthetic Pathways for Dibenzocyclooctyne (DBCO) Derivatives

Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), is a key reagent in copper-free click chemistry. researchgate.net Its synthesis is a significant undertaking, often involving lengthy and challenging steps. mdpi.com However, various synthetic routes have been developed and optimized to improve efficiency and yield.

The reactivity of the DBCO core is central to its utility. It readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are highly specific and can be performed under mild, aqueous conditions, making them ideal for biological applications. researchgate.netnih.govnih.gov The development of DBCO and its derivatives has been a significant advancement in bioconjugation, allowing for the efficient labeling and analysis of proteins and other biomolecules. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Routes | Multi-step synthesis involving biaryl formation and cyclization. | Well-established and documented. | Can be time-consuming with lower overall yields. mdpi.com |

| Optimized Pathways | Modifications to classical routes to improve efficiency. | Improved yields and simplified purification. researchgate.net | May require specialized reagents or conditions. |

Strategies for Incorporating Polyethylene (B3416737) Glycol (PEG) Spacers

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility and pharmacokinetic properties of molecules. adcreview.com The incorporation of a PEG4 spacer into the Sulfo DBCO-PEG4-Amine structure provides flexibility and reduces steric hindrance, which can be crucial for efficient conjugation to biomolecules. nih.govnih.govanu.edu.au

The attachment of the PEG spacer to the DBCO core is typically achieved through standard coupling chemistries. For example, a DBCO derivative with a reactive functional group, such as a carboxylic acid or an amine, can be coupled to a PEG linker with a complementary functional group. researchgate.net The PEG linker itself can be synthesized with a defined length, in this case, four ethylene (B1197577) glycol units, to ensure uniformity of the final product.

The choice of PEG spacer length can influence the properties of the final conjugate. While longer PEG chains can further enhance solubility, a PEG4 spacer often provides a good balance of hydrophilicity and molecular size for many applications. nih.gov

Functional Group Interconversion at the Amine Terminus

The terminal amine group of this compound is a versatile handle for conjugation to a wide range of molecules. This primary amine can react with various electrophilic functional groups, such as carboxylic acids, activated esters (e.g., NHS esters), and isothiocyanates, to form stable amide or thiourea (B124793) bonds. adcreview.combroadpharm.cominterchim.fr

The synthesis of the amine-terminated PEG linker can be achieved through several methods. One common approach involves the conversion of a terminal hydroxyl group of a PEG molecule to an amine. This can be a two-step process involving the conversion of the hydroxyl to a leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source. nih.gov Alternatively, direct amination methods have also been developed.

The reactivity of the amine terminus is critical for the utility of this compound as a bioconjugation reagent. The ability to efficiently couple this linker to proteins, peptides, and other biomolecules is a key feature that enables its use in a variety of research and diagnostic applications. nih.gov

Integration of Sulfonate Moieties for Enhanced Hydrophilicity

A key feature of this compound is the presence of a sulfonate group, which significantly enhances its water solubility. broadpharm.comvectorlabs.com This is particularly important for biological applications, where reactions are often performed in aqueous buffers. The hydrophilic nature of the sulfonated DBCO core ensures that the reagent remains soluble and accessible for conjugation. axispharm.combroadpharm.com

The sulfonate group is typically introduced onto the aromatic ring of the DBCO core. This can be achieved through sulfonation of a suitable precursor during the synthesis of the DBCO moiety. The presence of the sulfonate group does not interfere with the reactivity of the strained alkyne, allowing for efficient copper-free click chemistry.

The improved water solubility of this compound is a major advantage over non-sulfonated DBCO reagents, which can be challenging to work with in aqueous environments. broadpharm.com This feature simplifies conjugation procedures and can lead to higher yields and more reproducible results.

| Property | Standard DBCO | Sulfo-DBCO |

|---|---|---|

| Water Solubility | Limited | Significantly Enhanced broadpharm.comvectorlabs.com |

| Reactivity in Aqueous Media | Can be challenging | Improved accessibility and efficiency axispharm.com |

| Applications | Broad | Particularly well-suited for biological applications in aqueous buffers. |

Optimization of Reaction Conditions for this compound Synthesis

The multi-step synthesis of this compound requires careful optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that need to be controlled include temperature, reaction time, stoichiometry of reagents, and the choice of solvents and catalysts.

For example, in the coupling of the DBCO moiety to the PEG linker, the choice of coupling agents and reaction conditions can have a significant impact on the efficiency of the reaction. Similarly, the purification of intermediates and the final product is crucial to remove any unreacted starting materials or byproducts. Techniques such as chromatography are often employed to ensure the high purity of the final compound. researchgate.net

Reaction Kinetics and Mechanistic Studies of Sulfo Dbco Peg4 Amine

Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The kinetics of the SPAAC reaction involving DBCO moieties are influenced by several environmental and structural factors. A systematic study using sulfo-DBCO-amine as a model reagent has provided detailed insights into these effects. rsc.orgresearchgate.net

The choice of buffer system significantly impacts the rate of the SPAAC reaction. Spectrophotometric analysis of the reaction between sulfo-DBCO-amine and model azides revealed that different buffers yield markedly different reaction rates. For instance, at pH 7, HEPES buffer was found to facilitate the highest reaction rates, while PBS buffer exhibited among the lowest rate constants. rsc.orgresearchgate.net Reactions conducted in common cell culture media also showed variance, with DMEM promoting faster kinetics than RPMI. rsc.orgresearchgate.net

Table 1: Comparison of second-order rate constants for the SPAAC reaction of sulfo-DBCO-amine in various buffers at pH 7. The data shows that HEPES buffer generally provides the fastest reaction kinetics. Data sourced from Pringle and Knight. rsc.orgresearchgate.net

The pH of the reaction medium is another critical variable affecting SPAAC kinetics. Research has shown a general trend that higher pH values lead to increased reaction rates. rsc.orgresearchgate.net This effect was observed across several buffer systems, including MES, borate, and PBS. However, an exception to this trend was noted in HEPES buffer, where the pH effect was not as pronounced. rsc.orgresearchgate.net For example, in borate buffer, the maximum reaction rate for sulfo-DBCO-amine with a model azide (B81097) was observed at pH 10. researchgate.net

Table 2: Effect of pH on the second-order rate constant (M⁻¹s⁻¹) for the reaction of sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside at 37°C in different buffers. The data illustrates a general increase in reaction rate with increasing pH. Data adapted from Pringle and Knight. researchgate.net

Temperature plays a direct role in the efficiency of the cycloaddition, with higher temperatures generally accelerating the reaction. interchim.fr Kinetic studies comparing reaction rates at 25°C and 37°C consistently show that the SPAAC reaction proceeds faster at the higher, physiologically relevant temperature. researchgate.net This increase in rate with temperature is a predictable outcome for most chemical reactions and holds true for copper-free click chemistry. Reactions are often efficient at temperatures ranging from 4°C to 37°C. interchim.fr

Steric hindrance can significantly impede the rate of SPAAC reactions. The accessibility of the DBCO and azide moieties is crucial for an efficient reaction. When Sulfo DBCO-PEG4-Amine is conjugated to a large biomolecule, the surrounding structure can sterically block the DBCO group from reacting with an azide. researchgate.netnih.gov

Studies have demonstrated this effect by comparing the reaction kinetics of the small sulfo-DBCO-amine molecule with that of a large DBCO-modified antibody. The smaller, unhindered sulfo-DBCO-amine exhibited significantly higher second-order rate constants, with average rate increases of 151% to 229% compared to the DBCO-modified antibodies. researchgate.net

The PEG4 linker in this compound plays a vital role in mitigating steric hindrance. precisepeg.com It acts as a flexible spacer, increasing the distance between the DBCO group and the molecule it is attached to. researchgate.netprecisepeg.com This separation can prevent the DBCO moiety from being buried within the structure of a complex biomolecule like an antibody, thereby improving its accessibility and enhancing reaction rates. researchgate.net The presence of a PEG linker has been shown to increase SPAAC reaction rates by an average of 31 ± 16% in antibody conjugation experiments. rsc.orgresearchgate.netresearchgate.net

Reactivity of the Amine Functionality

The terminal primary amine on the this compound molecule provides a versatile handle for conjugation to a variety of substrates. This amine group is nucleophilic and readily reacts with electrophilic functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. broadpharm.com

This reaction is highly chemoselective for unprotonated primary amines. gbiosciences.com The efficiency of the conjugation is pH-dependent. A pH range between 7.2 and 8.5 is generally optimal, as it provides a balance between the amine being deprotonated and therefore nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which is more rapid at higher pH values. nih.gov The reaction can also be used to couple the amine to molecules containing carboxylic acids through the use of carbodiimide activators like EDC. medkoo.com Buffers containing primary amines, such as Tris, should be avoided during the conjugation step as they will compete for reaction with the activated ester. interchim.fr

Amide Bond Formation with Carboxylic Acids and Activated Esters

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions to form stable amide bonds. This reaction can be initiated with either carboxylic acids, requiring an activation step, or with pre-activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.commedkoo.com

The general mechanism for the reaction of this compound with an NHS ester is a two-step addition-elimination pathway. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide leaving group to yield the stable amide bond. The hydrophilic PEG4 spacer helps to mitigate steric hindrance, making the terminal amine more accessible for conjugation. axispharm.com

When reacting directly with a carboxylic acid, an in-situ activation step is required. This is typically achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive intermediate. broadpharm.comcd-bioparticles.net The presence of activators like EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine of this compound. broadpharm.comguidechem.com

Table 1: Factors Influencing Amide Bond Formation with this compound and Activated Esters

| Factor | Influence on Reaction Kinetics | Typical Conditions |

|---|---|---|

| pH | The rate of reaction is pH-dependent, as the amine nucleophile must be in its unprotonated state. | Near-neutral to slightly basic (pH 7-9) is optimal for acylation of primary amines. interchim.fr |

| Molar Ratio | A molar excess of the activated ester is generally used to drive the reaction to completion. | For protein conjugations, a 5-10 fold molar excess of the DBCO-NHS ester is often optimal. nih.govresearchgate.net |

| Temperature | Higher temperatures generally increase the reaction rate. | Reactions are typically performed at room temperature for 1-4 hours or at 4°C for 2-12 hours. interchim.frresearchgate.net |

| Steric Hindrance | Steric bulk around the amine or the activated ester can slow the reaction rate. | The PEG4 spacer in this compound helps to reduce steric hindrance. axispharm.com |

| Solvent | The reaction is typically performed in aqueous buffers, but the activated ester may be dissolved in an organic co-solvent like DMSO or DMF. interchim.fr | Common buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers. interchim.fr |

Reductive Amination Strategies

Reductive amination provides an alternative strategy for forming a stable carbon-nitrogen bond, in this case, a secondary amine, by reacting the primary amine of this compound with an aldehyde or a ketone. This two-step process involves the initial formation of a Schiff base (or an iminium ion), which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org

The first step, the formation of the imine intermediate, is a reversible reaction that is typically favored under mildly acidic conditions (pH 4-6), which serve to catalyze the dehydration of the hemiaminal intermediate. masterorganicchemistry.com Following the formation of the C=N double bond, a reducing agent is used to selectively reduce the imine to a stable secondary amine.

A key consideration in reductive amination is the choice of reducing agent. The reducing agent should be mild enough not to reduce the carbonyl group of the starting aldehyde or ketone but reactive enough to efficiently reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its selective reactivity towards imines at neutral or slightly acidic pH. masterorganicchemistry.com Other suitable reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and α-picoline-borane. masterorganicchemistry.comorganic-chemistry.org

Table 2: Key Parameters in Reductive Amination using this compound

| Parameter | Role in the Reaction | Typical Reagents/Conditions |

|---|---|---|

| Carbonyl Compound | Reacts with the primary amine to form an imine. | Aldehydes or ketones. |

| pH | Influences the rate of imine formation. | Mildly acidic (pH 4-6) is often optimal. |

| Reducing Agent | Selectively reduces the imine to a secondary amine. | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com |

| Solvent | Solubilizes reactants and influences reaction rates. | Methanol, water, or other protic solvents. |

| Temperature | Affects the rates of both imine formation and reduction. | Typically performed at room temperature. |

Orthogonal Reactivity Profiles within Complex Biological Milieux

A significant advantage of this compound is its orthogonal reactivity, which allows for the selective and sequential modification of biomolecules. axispharm.com The sulfo-DBCO group participates in SPAAC with azide-functionalized molecules, a reaction that is bioorthogonal. This means it proceeds with high efficiency and selectivity in aqueous environments and in the presence of a vast array of other functional groups found in biological systems, such as amines and hydroxyls, without cross-reactivity. conju-probe.com

The amine group, on the other hand, reacts with electrophiles like activated esters or can be used in reductive amination, as detailed above. The SPAAC reaction is exceptionally fast and specific, driven by the ring strain of the DBCO moiety. interchim.fr This allows for a two-step conjugation strategy where, for example, a protein can first be labeled with an azide. Subsequently, the this compound can be attached to a second molecule of interest via its amine functionality. The resulting DBCO-functionalized molecule can then be selectively "clicked" onto the azide-labeled protein in a complex biological sample with minimal side reactions.

The kinetics of the SPAAC reaction are generally much faster and more selective than the amide bond formation. This difference in reactivity allows for controlled, stepwise conjugations. For instance, one could first perform the SPAAC reaction under physiological conditions and then adjust the pH to be more favorable for the subsequent amine-based conjugation. This temporal separation of reactions is a cornerstone of creating complex, multi-component bioconjugates. The presence of the sulfo group on the DBCO moiety and the PEG4 spacer enhances the aqueous solubility of the linker, making it particularly well-suited for these applications in biological milieux. axispharm.combroadpharm.com

In a complex biological environment, such as cell lysate or serum, the orthogonality of the DBCO-azide reaction ensures that the linker will not non-specifically react with the plethora of nucleophiles present. The amine functionality, while more broadly reactive, can still be targeted with a degree of specificity by using amine-reactive reagents under controlled conditions. This dual-reactivity profile makes this compound a powerful tool for applications in chemical biology, drug delivery, and diagnostics. axispharm.com

Advanced Bioconjugation Strategies Utilizing Sulfo Dbco Peg4 Amine

Covalent Attachment to Azide-Modified Biomolecules

The primary application of the DBCO group within Sulfo DBCO-PEG4-Amine is its rapid and specific reaction with azides. interchim.fr This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules. axispharm.cominterchim.fr The strategy typically involves introducing an azide (B81097) group onto a target biomolecule, which then serves as a handle for covalent attachment of the DBCO-containing linker.

The covalent modification of proteins and antibodies is a cornerstone of diagnostics, therapeutics, and proteomics research. This compound facilitates this by linking proteins to other molecules of interest. The common strategy involves functionalizing a protein or antibody with DBCO groups and then reacting it with a molecule carrying an azide. nih.gov

In a typical workflow, the primary amines on the surface of an antibody (e.g., lysine (B10760008) side chains) are targeted for modification. nih.govthermofisher.com While this compound itself has a terminal amine, a derivative such as DBCO-PEG4-NHS ester is commonly used to react with these protein amines to install the DBCO moiety. nih.govvectorlabs.com The azide-containing molecule can then be conjugated to the DBCO-functionalized antibody.

Research has shown that the choice of linker connecting the DBCO group to the antibody is crucial. In a study comparing different DBCO-NHS esters for conjugating oligonucleotides to IgG antibodies, the DBCO-PEG4 linker consistently produced high-quality results in immunofluorescence imaging. nih.gov The hydrophilic PEG4 spacer is thought to reduce the aggregation issues that can arise from the hydrophobicity of the core DBCO structure. interchim.fr

The efficiency of the subsequent click reaction depends on several factors, as detailed in the table below.

| Parameter | Condition | Outcome |

| Molar Ratio (DBCO:Antibody) | ~5:1 to 10:1 | Highest conjugation yield in the subsequent click reaction. Ratios above this can lead to protein precipitation. nih.gov |

| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase reaction efficiency. interchim.fr |

| Reaction Time | 4 to 12 hours | Longer incubation times can improve conjugation efficiency. interchim.fr |

This table summarizes key reaction parameters for the functionalization of antibodies with DBCO groups and subsequent copper-free click conjugation with azide-modified molecules.

This methodology allows for the creation of advanced constructs like antibody-drug conjugates (ADCs) and antibody-oligonucleotide conjugates for various analytical and therapeutic applications. chemimpex.comnih.gov

Similar to proteins, peptides can be readily modified for conjugation using this compound. The presence of amine or carboxyl groups in a peptide's sequence allows for the introduction of either an azide or a DBCO moiety. encapsula.comencapsula.com For instance, a peptide with a terminal amine can be reacted with an azide-containing NHS ester (e.g., Azidoacetic Acid NHS Ester) to form an azide-modified peptide. encapsula.com This peptide can then be conjugated to a molecule that has been functionalized with this compound.

The key advantages of using a PEGylated linker like this compound in peptide conjugation include:

Enhanced Solubility : The hydrophilic PEG chain and sulfonate group improve the water solubility of the final conjugate, which is particularly beneficial for hydrophobic peptides. broadpharm.com

Reduced Aggregation : The PEG spacer can prevent the aggregation of peptide conjugates. interchim.fr

Improved Pharmacokinetics : In therapeutic applications, PEGylation is a well-established method for improving the pharmacokinetic properties of peptides. chemimpex.com

This strategy is utilized in various research areas, including the development of targeted drug delivery systems and novel imaging agents. iris-biotech.de

This compound is also instrumental in the labeling and conjugation of nucleic acids. Oligonucleotides can be synthesized with or chemically modified to contain a terminal azide group. nih.gov This azide-modified DNA or RNA can then be specifically labeled via a copper-free click reaction with a molecule functionalized with a DBCO group.

A prominent research application involves the creation of antibody-oligonucleotide conjugates. In this multi-step process, an amine-modified oligonucleotide is first reacted with an NHS ester of an azide-containing molecule (like 3-azidopropionic acid sulfo-NHS ester) to produce an azide-modified oligonucleotide. nih.gov Separately, an antibody is functionalized with DBCO-PEG4-NHS ester. Finally, the azide-modified oligonucleotide is conjugated to the DBCO-functionalized antibody. nih.gov This approach is used in techniques that require the high specificity of antibody binding coupled with the signal amplification capabilities of nucleic acid detection methods.

Alternatively, enzymatic methods can be employed to incorporate DBCO-modified nucleotides directly into RNA during synthesis. For example, 5-DBCO-PEG4-UTP can be used in in vitro transcription reactions to generate RNA probes that are ready for copper-free click chemistry conjugation. jenabioscience.com

Glycans and oligosaccharides are crucial for many biological processes, and methods for their specific modification are of great interest. The bioorthogonal nature of the DBCO-azide reaction is well-suited for the complex environment of glycosylated proteins.

A glyco-engineering approach has been demonstrated for the site-specific conjugation of payloads to antibody glycans. nih.gov This strategy involves enzymatically introducing an azide-functionalized sialic acid, N-azidoacetylneuraminic acid (Neu5NAz), onto the N-glycan structures of an antibody. The azide groups installed on the antibody's glycans then serve as specific handles for conjugation. A drug-linker construct, such as DBCO-PEG4-vc-PAB-MMAE, can then be covalently attached to the azide-modified glycans via copper-free click chemistry. nih.gov This method allows for precise control over the conjugation site, targeting locations away from the antigen-binding region and thus preserving the antibody's function. nih.gov

Functionalization of Polymeric Systems and Materials

The amine group of this compound provides a reactive site for covalently attaching the linker to polymers and materials that possess activated carboxyl groups. broadpharm.commedkoo.com This functionalization imparts the bioorthogonal reactivity of the DBCO group onto the material, enabling subsequent copper-free click conjugation.

Hydrogels are water-swollen polymer networks widely used in biomedical applications such as tissue engineering and drug delivery. This compound can be used to prepare hydrogels through bioorthogonal cross-linking.

In one study, biocompatible hydrogels were synthesized using hyaluronic acid (HA), a naturally occurring polysaccharide. nih.gov The process involved the functionalization of HA with this compound. The carboxyl groups on the HA backbone were first activated using EDC and NHS chemistry, and then reacted with the terminal amine of this compound to form stable amide bonds. This resulted in DBCO-functionalized HA (DBCO-HA). nih.gov

This DBCO-HA polymer was then cross-linked into a hydrogel by adding a 4-arm PEG-azide molecule. The copper-free click reaction between the DBCO groups on the HA and the azide groups on the PEG cross-linker formed the stable hydrogel network under physiological conditions. nih.gov This method allows for the creation of in-situ forming hydrogels that can encapsulate therapeutic agents, such as peptides, for sustained release in wound healing applications. nih.gov

| Component | Function | Chemical Reaction |

| Hyaluronic Acid (HA) | Biocompatible polymer backbone | - |

| EDC / NHS | Carboxyl group activators | Activates HA carboxyls for reaction with amines |

| This compound | Functionalizing linker | Amine group reacts with activated HA to attach DBCO moiety |

| 4-arm PEG-azide | Cross-linker | Azide groups react with DBCO on HA to form the hydrogel network |

This table outlines the components and reactions involved in the synthesis of a hyaluronic acid-based hydrogel using this compound.

This strategy highlights the utility of this compound in modifying natural biocompatible polymers like HA, transforming them into advanced materials for biomedical use. nih.govmdpi.com

Nanoparticles and Nanomaterials

This compound is instrumental in the surface functionalization of nanoparticles and nanomaterials, enabling their use in targeted drug delivery, imaging, and diagnostics. The terminal amine group of the linker can be covalently attached to nanoparticles that feature surface-activated carboxyl or N-hydroxysuccinimide (NHS) ester groups. Following this initial conjugation, the exposed DBCO moiety is available for the specific and stable attachment of azide-modified biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.

This strategy has been employed to functionalize gold nanoparticles (AuNPs) and magnetic beads. nih.govresearchgate.net In one study, 100 nm NHS-activated AuNPs were incubated with DBCO-PEG4-Amine to create DBCO-functionalized nanoparticles ready for protein conjugation. nih.gov However, this direct functionalization method led to significant particle aggregation, as measured by dynamic light scattering (DLS), which revealed a nearly threefold increase in the average particle diameter. nih.gov To circumvent this instability, an alternative strategy was developed using streptavidin-coated AuNPs conjugated to biotin-PEG4-DBCO, which resulted in stable, non-aggregated nanoparticles suitable for downstream applications. nih.gov Similarly, amino-functionalized magnetic beads have been successfully modified using a DBCO-PEG4-NHS ester to create particles for the targeted immobilization of azide-tagged proteins directly from cell lysate. nih.govresearchgate.net

| Nanoparticle Type | Functionalization Method | Average Diameter (nm) | Polydispersity Index (PdI) | Observation |

|---|---|---|---|---|

| NHS-activated AuNPs (100 nm) | Direct conjugation with DBCO-PEG4-Amine | 300 ± 72 | 0.6 ± 0.12 | High level of aggregation nih.gov |

| Streptavidin AuNPs (100 nm) | Conjugation with Biotin-PEG4-DBCO | 130 ± 1.5 | 0.2 ± 0.01 | Stable, no aggregation nih.gov |

Solid Supports and Surfaces for Biosensor Development

The precise immobilization of biological recognition elements onto a solid support is a critical step in the fabrication of high-performance biosensors. cranfield.ac.uk this compound is effective for modifying the surfaces of materials used in biosensors to enhance their sensitivity and specificity. chemimpex.com Traditional methods involving direct physical adsorption of proteins onto a sensor surface can lead to denaturation and random orientation, which may block active sites and reduce sensor efficacy. cranfield.ac.uk

The use of linkers like this compound facilitates a controlled and oriented immobilization of biomolecules. researchgate.net The linker is first attached to the sensor surface via its amine group. The DBCO functionality then allows for the specific, covalent attachment of an azide-modified capture protein (e.g., an antibody). This site-specific conjugation ensures that the protein's antigen-binding sites remain accessible, maximizing the biosensor's detection capabilities. researchgate.net This strategy prevents non-specific interactions and preserves the bioactivity of the immobilized protein, which is essential for developing reliable and sensitive diagnostic tools. chemimpex.comresearchgate.net

Design Principles for Optimal Linker Performance

Impact of PEG Length on Conjugation Efficiency and Biocompatibility

The polyethylene (B3416737) glycol (PEG) component of the linker is crucial for its performance, influencing both conjugation efficiency and the biocompatibility of the final conjugate. researchgate.netresearchgate.net The PEG4 spacer in this compound provides a long and flexible connection between the conjugated molecules. medkoo.combroadpharm.comguidechem.com This spacer arm physically separates the biomolecule from the surface or nanoparticle, which can reduce steric hindrance and improve the accessibility of the biomolecule's active sites.

The length of the PEG chain is an important parameter that must be optimized for specific applications. mdpi.com While the PEG4 unit offers a defined, monodisperse spacer that provides adequate separation and flexibility, studies with other systems have shown that longer PEG chains can offer additional benefits. purepeg.com For instance, modifying microbead surfaces with longer PEG chains (containing 23 or 60 PEG units) was found to significantly reduce background binding in immunoassays. nih.gov Another study on gold nanoparticles demonstrated that PEG chains of a higher molecular weight increased platelet biocompatibility, making them more suitable for biomedical applications. researchgate.net The choice of a PEG4 linker therefore represents a balance between providing sufficient spacing and flexibility, enhancing biocompatibility, and maintaining a discrete molecular structure without adding excessive mass. medkoo.combroadpharm.com

| System | PEG Modification | Key Finding | Reference |

|---|---|---|---|

| Glycosylated Microbeads | Linear PEGs (23- and 60-units) | Significantly reduced non-specific background binding. nih.gov | nih.gov |

| Gold Nanoparticles | Higher molecular weight PEG | Increased platelet and endothelium compatibility. researchgate.net | researchgate.net |

| CdPbS Quantum Dots | Amine-functionalized PEG | Stabilized suspension and reduced non-specific binding to cells. researchgate.net | researchgate.net |

Role of the Sulfonate Group in Enhancing Aqueous Solubility

A key feature of this compound is the presence of a sulfonate (SO₃⁻) group on the DBCO ring. The primary function of this anionic group is to confer high water solubility to the linker. chemimpex.commedkoo.combroadpharm.comvectorlabs.com The DBCO moiety itself is hydrophobic, which can lead to challenges in bioconjugation reactions that are typically performed in aqueous buffers to maintain protein stability and function. purepeg.com

The hydrophilic sulfonated spacer arm greatly improves the water solubility of the entire molecule, ensuring that it remains dissolved and effective in physiological conditions. chemimpex.commedkoo.com This property is crucial not only for the ease of handling and reaction setup but also for in vivo applications where solubility is paramount. chemimpex.com The enhanced aqueous solubility imparted by the sulfonate group helps prevent the aggregation of conjugates and is a critical design feature for linkers used in creating antibody-drug conjugates and other biologic therapeutics. mdpi.comnih.gov Studies on other molecular complexes have consistently shown that the introduction of a sulfonate group is an effective strategy to increase water solubility. rsc.orgchemrxiv.org

| Property | Description | Reference |

|---|---|---|

| Aqueous Solubility | Greatly improves the solubility of the hydrophobic DBCO moiety in aqueous media. medkoo.combroadpharm.comvectorlabs.com | medkoo.combroadpharm.comvectorlabs.com |

| Biocompatibility | Facilitates use in physiological buffers and in vivo applications. chemimpex.compurepeg.com | chemimpex.compurepeg.com |

| Reaction Efficiency | Prevents aggregation and ensures the linker is available for reaction in aqueous bioconjugation conditions. nih.gov | nih.gov |

Minimizing Non-Specific Interactions through PEGylation

PEGylation, the process of attaching PEG chains to molecules or surfaces, is a widely recognized strategy for reducing non-specific interactions. nih.gov The PEG4 spacer in this compound contributes to this "stealth" effect. nih.gov The flexible and hydrophilic PEG chains form a hydrated layer around the molecule or surface to which they are attached. This layer acts as a physical and energetic barrier, repelling the non-specific adsorption of proteins, antibodies, and other biomolecules. mdpi.comnih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Non-Specific Binding | Reduced by a factor of 10. nih.govresearchgate.net | nih.govresearchgate.net |

| Specific Binding Signal | Increased by a factor of 6. nih.govresearchgate.net | nih.govresearchgate.net |

| Detection Limit (SEB Toxin) | Achieved 1 ng/mL. nih.govresearchgate.net | nih.govresearchgate.net |

Applications of Sulfo Dbco Peg4 Amine in Contemporary Biomedical Research

Molecular Probes and Labeling Techniques

The unique structure of Sulfo DBCO-PEG4-Amine makes it highly suitable for the construction of molecular probes and for use in various biomolecule labeling techniques. Its application in copper-free click chemistry reactions is particularly valuable for modifying sensitive biological samples. licorbio.com

Fluorescent Labeling of Biomolecules for Imaging Studies

This compound serves as a critical linker for attaching fluorescent dyes to biomolecules, enabling their visualization in imaging studies. nih.govresearchgate.net The process typically involves a two-step approach. First, the target biomolecule (such as a protein or nucleic acid) is modified to incorporate an azide (B81097) group. Subsequently, a fluorescent dye, which has been pre-conjugated to this compound via its amine terminus, is introduced. The DBCO group on the linker then reacts specifically with the azide on the biomolecule through the SPAAC reaction.

This copper-free reaction is advantageous as it proceeds efficiently at physiological temperature and pH without the need for cytotoxic copper catalysts, making it ideal for labeling biomolecules in or from living cells. licorbio.com The hydrophilic Sulfo-PEG4 portion of the linker helps to maintain the solubility of the labeled biomolecule and minimizes non-specific binding, leading to improved signal-to-noise ratios in fluorescence microscopy. vectorlabs.com This method allows for precise, site-specific labeling, which is crucial for studying biomolecular interactions and cellular processes. axispharm.com For instance, researchers have used DBCO-functionalized fluorophores to label azide-modified glycans on the surface of HEK293 cells for imaging purposes. rsc.org

Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging

In the field of molecular imaging, PET is a powerful non-invasive technique that requires the use of molecules labeled with positron-emitting radionuclides. This compound is relevant to the development of PET radiotracers through strategies involving copper-free click chemistry. iris-biotech.de The general approach involves labeling a peptide or other targeting vector with a radionuclide, such as fluorine-18 (B77423) (¹⁸F), for in vivo imaging. iris-biotech.de

Researchers have developed ¹⁸F-labeled, water-soluble, DBCO-derived radiotracers for SPAAC labeling. nih.gov For example, the radiotracer [¹⁸F]FB-sulfo-DBCO was synthesized and used to label azide-modified peptidoglycan in bacteria. nih.gov This strategy involves pre-treating bacteria with an azide-bearing D-amino acid, which gets incorporated into their cell walls. The subsequent addition of the ¹⁸F-labeled DBCO tracer allows for the detection of the bacteria via PET imaging. nih.gov The study demonstrated significantly higher accumulation of the radiotracer in bacteria treated with azide-modified amino acids compared to controls. nih.gov The water-soluble nature of the Sulfo-DBCO moiety is critical for these in vivo applications, ensuring good biodistribution and rapid clearance of the unbound tracer. iris-biotech.denih.gov

Metabolic Labeling and Cellular Tracking

Metabolic labeling is a technique used to introduce a chemical reporter, such as an azide group, into biomolecules within living cells. nih.gov This is often achieved by providing cells with a precursor molecule (e.g., an azide-modified sugar like tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz) that is processed by the cell's metabolic machinery and incorporated into newly synthesized glycans. rsc.orgnih.gov

Once the azide reporter is displayed on the cell surface, this compound, conjugated to a probe like a fluorescent dye or biotin, can be used for detection and tracking. iris-biotech.de The DBCO group on the probe reacts with the azide groups on the cell surface via SPAAC, effectively tagging the cells. rsc.orgnih.gov This method allows for the tracking of cell migration, proliferation, and differentiation both in vitro and in vivo. rsc.org The bioorthogonal nature of the DBCO-azide reaction ensures that the labeling process does not interfere with normal cellular functions. This strategy has been successfully used to label and visualize various cell types, providing insights into dynamic biological processes. rsc.orgnih.gov

Targeted Delivery Systems Development

The properties of this compound make it an effective component in the design of sophisticated drug delivery systems. Its ability to link different molecular entities with high specificity and stability is crucial for creating targeted therapies. nih.govnih.gov

Antibody-Drug Conjugate (ADC) Linker Technology

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.govnih.gov The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and therapeutic index. nih.govresearchgate.net

This compound can be employed as part of the linker system in ADCs. creative-biolabs.com In this context, an antibody can be engineered to contain an azide group at a specific site. The amine group of this compound can be used to attach a cytotoxic drug, often through another reactive handle. The resulting drug-linker complex, now equipped with a DBCO group, can then be conjugated to the azide-modified antibody via copper-free click chemistry. medchemexpress.commedchemexpress.com

| Component | Function in the ADC Construct | Benefit of this compound Moiety |

| Sulfo-DBCO | Provides a reactive handle for copper-free click chemistry conjugation to an azide-modified antibody. | Enables highly specific, biocompatible, and stable conjugation without the need for cytotoxic catalysts. licorbio.com |

| PEG4 Spacer | Increases the hydrophilicity of the ADC and provides spatial separation between the antibody and the drug payload. | Improves solubility, reduces aggregation, and can enhance pharmacokinetic properties. vectorlabs.com |

| Amine Terminus | Acts as an attachment point for the cytotoxic drug payload (often via another linker component). | Allows for versatile and stable amide bond formation to connect the drug payload. broadpharm.comiris-biotech.de |

Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Functionalization

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within cells. nih.gov They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govmedchemexpress.com The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

This compound is a useful building block for the synthesis of PROTACs. medchemexpress.comtargetmol.com Its bifunctional nature allows it to connect the two different ligand components. For example, the amine group can be used to attach the E3 ligase ligand, while the DBCO group can react with an azide-modified target protein ligand in a convergent synthesis approach. nih.gov This "click chemistry" approach facilitates the rapid assembly of PROTAC libraries with varying linker lengths and attachment points for optimization. nih.gov

The PEG component of the linker is particularly important for modulating the physicochemical properties of the PROTAC. nih.gov Many PROTACs suffer from poor solubility and cell permeability due to their high molecular weight and hydrophobicity. Incorporating a hydrophilic Sulfo-PEG4 spacer can significantly improve aqueous solubility, which is crucial for achieving effective intracellular concentrations. vulcanchem.com

| PROTAC Component | Role | Contribution of this compound |

| Target Protein Ligand | Binds specifically to the protein of interest. | Can be attached to the linker via the DBCO group reacting with an azide handle on the ligand. nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). | Can be attached to the linker via the amine group forming a stable amide bond. vulcanchem.com |

| Linker | Connects the two ligands and positions them optimally for ternary complex formation. | The Sulfo-PEG4-Amine acts as a hydrophilic, flexible linker, improving solubility and facilitating modular synthesis. medchemexpress.comvulcanchem.com |

Design of Advanced Drug Delivery Platforms

This compound is instrumental in the design of sophisticated drug delivery systems, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs). The linker's amine group can be readily conjugated to a targeting moiety, such as an antibody, while the DBCO group is available to "click" with an azide-modified therapeutic agent. This modular approach allows for the precise attachment of potent drugs to antibodies that can specifically recognize and bind to cancer cells, thereby minimizing off-target toxicity.

The hydrophilic PEG4 spacer within the linker plays a crucial role in improving the pharmacokinetic properties of the drug conjugate. It can increase the solubility of hydrophobic drugs and shield the conjugate from enzymatic degradation and clearance by the immune system, leading to a longer circulation half-life.

Research in this area focuses on optimizing the drug-to-antibody ratio (DAR) to achieve maximum therapeutic efficacy with minimal side effects. The precise control offered by click chemistry using linkers like this compound is a significant advantage in achieving a uniform DAR.

| Drug Delivery Platform | Target Molecule | Therapeutic Agent | Key Finding |

|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | Tumor-associated antigen | Cytotoxic drug | Precise control over Drug-to-Antibody Ratio (DAR), leading to homogenous ADC populations with improved therapeutic index. |

| Nanoparticle-based delivery | Cell-specific receptor | Various therapeutic payloads | Functionalization of nanoparticles with this compound allows for targeted delivery and controlled release of drugs. |

Enzyme and Protein Modification Studies

Site-Specific Enzyme PEGylation and Bioconjugation

The attachment of polyethylene (B3416737) glycol (PEG) chains to enzymes, a process known as PEGylation, is a widely used strategy to enhance their therapeutic properties. Site-specific PEGylation, in particular, is crucial to avoid masking the enzyme's active site and to produce a homogeneous product with predictable behavior. This compound, in conjunction with azide-functionalized enzymes, enables precise, site-specific PEGylation through copper-free click chemistry. iris-biotech.de

| Enzyme | Modification Strategy | Key Finding |

|---|---|---|

| Therapeutic Enzyme (e.g., asparaginase) | Site-specific PEGylation using this compound and an azide-modified enzyme. | Preservation of a high percentage of the enzyme's original catalytic activity while improving its pharmacokinetic profile. |

Engineering of Protein-Based Therapeutics

Beyond enzymes, this compound is a valuable tool for the broader field of engineering protein-based therapeutics. Its ability to facilitate stable and specific bioconjugation allows for the attachment of various functional molecules to proteins, thereby imparting new or enhanced therapeutic properties. For example, a targeting ligand can be attached to a therapeutic protein to direct it to a specific tissue or cell type.

The PEG component of the linker can also help to reduce the immunogenicity of therapeutic proteins, a common challenge that can limit their clinical utility. By creating a hydrophilic shield around the protein, the PEG chain can mask immunogenic epitopes from the host's immune system. Research has shown that site-specific modification using linkers like this compound can significantly improve the pharmacokinetic properties of protein therapeutics. nih.gov

| Protein Therapeutic | Modification | Impact on Pharmacokinetics |

|---|---|---|

| Interferon beta-1b | Site-specific PEGylation | Improved pharmacokinetic properties and significantly more effective at inhibiting tumor growth compared to the unmodified protein. nih.gov |

| Thrombomodulin derivative | C-terminal PEGylation | No effect on the protein's activity compared to the unmodified version. nih.gov |

Development of Diagnostic and Biosensing Platforms

Surface Modification for Enhanced Biosensor Sensitivity and Specificity

The performance of biosensors heavily relies on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes) onto the sensor surface. This compound offers an elegant solution for this purpose. The terminal amine group can be used to covalently attach the linker to a variety of sensor surfaces (e.g., gold, silica). The DBCO group then provides a specific point of attachment for azide-modified biorecognition molecules.

The PEG4 spacer plays a critical role in this application by extending the biorecognition element away from the sensor surface, which can reduce steric hindrance and improve its accessibility to the target analyte. Furthermore, the hydrophilic nature of the PEG chain helps to prevent non-specific adsorption of other molecules from the sample, a major source of background noise in biosensors. This reduction in non-specific binding leads to a significant enhancement in the biosensor's sensitivity and specificity.

Creation of Novel Probes for Biomarker Detection

This compound is also utilized in the creation of novel probes for the sensitive detection of biomarkers. For instance, a fluorescent dye or a quencher molecule can be attached to an azide-containing recognition element (e.g., an antibody or an aptamer) via the DBCO group of the linker. The resulting probe can then be used in various bioassays, such as immunoassays or fluorescence microscopy, to detect and quantify specific biomarkers.

The water-solubility and biocompatibility imparted by the sulfo- and PEG-moieties make these probes particularly well-suited for applications in complex biological samples. The precise and stable linkage formed by the click reaction ensures the integrity of the probe during the detection process, leading to more reliable and reproducible results.

| Biosensor/Probe Type | Biorecognition Element | Key Finding |

|---|---|---|

| Surface Plasmon Resonance (SPR) Biosensor | Antibody | Surface modification with this compound can lead to a significant increase in signal-to-noise ratio and a lower limit of detection for the target analyte. |

| Fluorescent Probe | Aptamer | Creation of highly specific and sensitive probes for the detection of low-abundance biomarkers in biological fluids. |

Future Directions and Emerging Research Avenues

Development of Responsive Linkers and Smart Materials

The static nature of the triazole linkage formed by the SPAAC reaction is a significant advantage for creating stable bioconjugates. However, there is a growing interest in developing "smart" materials and bioconjugates that can respond to specific environmental stimuli. This has led to research into the incorporation of cleavable functionalities within the linker structure of molecules like Sulfo DBCO-PEG4-Amine. These responsive linkers can be designed to break apart under specific conditions, such as changes in pH, redox potential, or the presence of certain enzymes, or upon exposure to light. broadpharm.com

For example, a disulfide bond could be incorporated into the PEG linker of a DBCO-containing molecule. This would create a bioconjugate that is stable in the extracellular environment but is readily cleaved in the reducing intracellular environment of a cell. This approach is particularly promising for the development of targeted drug delivery systems, where a therapeutic agent is released from its carrier only after it has reached its intended target. Similarly, linkers containing ester bonds that are susceptible to enzymatic cleavage by proteases that are overexpressed in tumor tissues are being explored for cancer-specific drug release. broadpharm.com The development of such responsive linkers based on the this compound scaffold will be instrumental in creating the next generation of smart biomaterials for a range of applications, from diagnostics to therapeutics.

| Stimulus | Cleavable Linker Type | Mechanism of Cleavage | Potential Application |

| Reduction | Disulfide Bond | Cleavage by reducing agents like glutathione. | Intracellular drug delivery. broadpharm.com |

| Enzymes | Peptide Sequence | Cleavage by specific proteases (e.g., cathepsins). | Tumor-targeted therapy. |

| Light | Photocleavable Group | Bond cleavage upon irradiation with a specific wavelength of light. | Spatiotemporal control of drug release. broadpharm.com |

| pH | Acid-labile Linker (e.g., Hydrazone) | Hydrolysis in acidic environments (e.g., endosomes). | Endosomal drug release. |

Advancements in Automated Synthesis and High-Throughput Conjugation

The increasing complexity of bioconjugates and the need to screen large libraries of these molecules for desired activities necessitate advancements in both the synthesis of the building blocks and the conjugation process itself. High-throughput screening (HTS) methodologies, which rely on robotics, liquid handling systems, and automated data analysis, are becoming increasingly important in drug discovery and materials science. wikipedia.orgbmglabtech.com The integration of this compound into HTS platforms allows for the rapid generation and evaluation of a multitude of bioconjugates. njbio.com

For instance, an HTS campaign could be designed to screen a library of azide-modified small molecules for their ability to bind to a specific protein target after being conjugated to a DBCO-functionalized reporter molecule. nih.gov This would enable the rapid identification of promising lead compounds. Furthermore, the development of automated synthesis platforms for producing a diverse range of PEGylated DBCO linkers with varying PEG lengths and functionalities will be crucial for expanding the toolkit available for bioconjugation. These automated approaches will not only accelerate the pace of research but also improve the reproducibility and reliability of the results. wikipedia.org

Expansion into Novel Biomedical Applications

The unique properties of this compound, including its high water solubility, biocompatibility, and specific reactivity, make it an ideal reagent for a wide range of biomedical applications. chemimpex.combroadpharm.com While it is already utilized in areas such as targeted drug delivery and the development of antibody-drug conjugates (ADCs), its potential extends to many other emerging fields. chemimpex.commedchemexpress.com

One promising area is in the field of advanced medical imaging. By conjugating this compound to imaging agents, such as fluorescent dyes or radioisotopes, researchers can create probes that can specifically label and visualize biological targets in vivo. chemimpex.com This has significant implications for disease diagnosis and for monitoring the efficacy of therapeutic interventions. Another exciting application is in the surface modification of cells and nanoparticles. nih.govbiorxiv.org For example, the surface of stem cells could be modified with this compound to enhance their homing to specific tissues or to modulate their interactions with the immune system. broadpharm.com Similarly, nanoparticles can be functionalized with this reagent to improve their stability, circulation time, and targeting capabilities for drug delivery applications. cd-bioparticles.comhiyka.com

Computational Modeling and Prediction of Reactivity and Conjugate Behavior

In recent years, computational modeling has emerged as a powerful tool for understanding and predicting the behavior of chemical and biological systems. mdpi.com In the context of this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to gain deeper insights into its reactivity and the properties of the resulting bioconjugates. nih.govrsc.org

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Modeling the SPAAC reaction. | Reaction kinetics, transition state energies, and mechanism. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of bioconjugates. | Conformational dynamics, flexibility, and interactions with other molecules. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of conjugates. | Correlation of molecular structure with biological function. |

| Docking Studies | Predicting the binding of conjugates to target molecules. | Binding affinity and mode of interaction. |

Q & A

Basic Research Questions

Q. How does the molecular architecture of Sulfo DBCO-PEG4-Amine dictate its functionality in bioconjugation experiments?

- Methodological Answer : The compound comprises three structural elements:

- Sulfo-DBCO : A water-soluble dibenzocyclooctyne derivative enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts. Its sulfonation enhances solubility in aqueous buffers .

- PEG4 spacer : A tetraethylene glycol chain that reduces steric hindrance during conjugation and improves biocompatibility for cellular applications .

- Terminal amine : Facilitates covalent coupling to carboxylated biomolecules (e.g., proteins, peptides) via EDC/NHS chemistry .

Q. What are standardized protocols for achieving >90% conjugation efficiency in DBCO-azide reactions using this compound?

- Methodological Answer :

- Step 1 : Dissolve this compound in 0.1M PBS (pH 7.4) to a final concentration of 5–10 mM. Avoid DMSO unless necessary for solubility, as it may precipitate the sulfonate group .

- Step 2 : React with azide-functionalized molecules (e.g., peptides, fluorophores) at a 1:1.2 molar ratio (DBCO:azide) for 2 hours at 25°C. Monitor completion via HPLC or MALDI-TOF .

- Step 3 : Purify conjugates using size-exclusion chromatography (e.g., PD-10 columns) to remove unreacted components. Validate purity via SDS-PAGE or LC-MS .

Q. How can researchers mitigate solubility challenges when using this compound in hydrophobic reaction environments?

- Methodological Answer :

- Strategy 1 : Use phosphate-buffered saline (PBS) with 10% DMSO (v/v) to dissolve the compound while maintaining sulfonate group stability .

- Strategy 2 : Adjust pH to 6.5–7.5 to prevent amine protonation, which reduces aqueous solubility. Conduct dynamic light scattering (DLS) to confirm monodispersity .

- Validation : Measure critical micelle concentration (CMC) using fluorescence spectroscopy with pyrene as a probe to assess aggregation thresholds .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC linker design to enhance proteasome-mediated protein degradation?

- Methodological Answer :

- Linker Optimization : Utilize the PEG4 spacer to connect an E3 ubiquitin ligase ligand (e.g., thalidomide) and a target protein binder (e.g., kinase inhibitor). The DBCO group enables modular assembly via azide-terminated ligands .

- In vitro Testing : Treat cells with PROTACs (10–100 nM) for 24 hours. Assess target protein degradation via Western blot and ubiquitination via immunoprecipitation .

- Data Interpretation : Compare degradation efficiency (DC₅₀) across linker lengths (PEG4 vs. PEG8) to evaluate spacer flexibility’s role in ternary complex formation .

Q. What experimental parameters are critical for optimizing this compound’s stability in in vivo biodistribution studies?

- Methodological Answer :

- Parameter 1 : Serum stability – Incubate the compound with fetal bovine serum (FBS) at 37°C for 24 hours. Analyze degradation products via LC-MS to identify esterase-sensitive bonds .

- Parameter 2 : Pharmacokinetics – Administer 5 mg/kg (IV) in murine models. Collect plasma at 0.5, 2, 6, and 24 hours. Quantify using fluorescence or radioisotope labeling .

- Outcome : Calculate half-life (t₁/₂) and area under the curve (AUC) to compare with non-sulfonated DBCO analogs .

Q. How can researchers resolve contradictory data on reaction kinetics between this compound and strained vs. linear azides?

- Methodological Answer :

- Kinetic Assay : Use stopped-flow spectroscopy to measure second-order rate constants (k₂) at 25°C. Compare cyclooctyne-azide (k₂ ~1–10 M⁻¹s⁻¹) vs. linear azide (k₂ <0.1 M⁻¹s⁻¹) reactions .

- Computational Modeling : Perform DFT calculations to analyze transition-state energies for azide geometry-dependent reactivity .

- Experimental Controls : Include non-strained azide controls (e.g., benzyl azide) to validate specificity in cellular labeling experiments .

Q. What methodologies enable the use of this compound in constructing enzymatically degradable hydrogels for 3D cell culture?

- Methodological Answer :

- Synthesis : React this compound with azide-functionalized hyaluronic acid (HA-azide) at a 1:1 molar ratio in PBS. Crosslink via SPAAC to form hydrogels .

- Degradation Analysis : Embed matrix metalloproteinase (MMP)-sensitive peptides. Monitor hydrogel degradation via mass loss and release of encapsulated fluorescent dextrans .

- Cell Viability : Seed fibroblasts in hydrogels and assess viability via Calcein-AM staining over 7 days. Compare with PEGDA-based hydrogels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.